molecular formula C11H19F3N2 B14763205 1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine

1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine

Cat. No.: B14763205
M. Wt: 236.28 g/mol
InChI Key: BKYOGNZJTCBOOZ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a pyrrolidin-3-ylmethyl group

Preparation Methods

The synthesis of 1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Pyrrolidin-3-ylmethyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidin-3-ylmethyl group is attached to the piperidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidin-3-ylmethyl group may contribute to binding affinity and specificity towards certain receptors or enzymes. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

    1-(Pyrrolidin-3-ylmethyl)-3-methylpiperidine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(Pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)azepane: This compound features an azepane ring instead of a piperidine ring, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19F3N2

Molecular Weight

236.28 g/mol

IUPAC Name

1-(pyrrolidin-3-ylmethyl)-3-(trifluoromethyl)piperidine

InChI

InChI=1S/C11H19F3N2/c12-11(13,14)10-2-1-5-16(8-10)7-9-3-4-15-6-9/h9-10,15H,1-8H2

InChI Key

BKYOGNZJTCBOOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CCNC2)C(F)(F)F

Origin of Product

United States

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